Hexadecyldimethylamine
Overview
Description
Mechanism of Action
Target of Action
Hexadecyldimethylamine, also known as N,N-Dimethylhexadecylamine, is primarily used as an industrial biocide . It is a type of quaternary ammonium compound, which are widely used as industrial biocides . The primary targets of this compound are microorganisms, including bacteria and fungi, that are detrimental to industrial processes .
Mode of Action
The compound interacts with its targets by disrupting the cell membrane of the microorganisms . This disruption leads to leakage of cell contents and eventually cell death . The compound’s effectiveness as a biocide is due to its ability to neutralize acids in exothermic reactions to form salts plus water .
Biochemical Pathways
It is known that the compound disrupts the integrity of the cell membrane, which is crucial for many biochemical pathways within the cell . The disruption of these pathways leads to the death of the microorganism .
Pharmacokinetics
Its impact on bioavailability is therefore minimal .
Result of Action
The primary result of this compound’s action is the death of harmful microorganisms . This makes it an effective biocide in various industrial applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy as a biocide can be reduced in environments with high organic matter content . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that Hexadecyldimethylamine can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Cellular Effects
It is known that contact with this compound may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, or skin absorption .
Molecular Mechanism
It is known that this compound can neutralize acids in exothermic reactions to form salts plus water .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyldimethylamine can be synthesized through a reaction involving hexadecylamine, formic acid, and formaldehyde. In a typical procedure, hexadecylamine is dissolved in anhydrous ethanol, and formic acid and formaldehyde are added while maintaining the temperature below 20°C. The reaction mixture is then heated to reflux for 10 hours . After cooling, the mixture is neutralized with an alkali solution, extracted with toluene, and evaporated to obtain the product .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified and packaged for various applications .
Chemical Reactions Analysis
Hexadecyldimethylamine undergoes several types of chemical reactions, including:
Neutralization: It reacts with acids in exothermic reactions to form salts and water.
Incompatibility Reactions: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.
Hydrogen Generation: Flammable gaseous hydrogen may be generated when it reacts with strong reducing agents like hydrides.
Common reagents used in these reactions include acids, reducing agents, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadecyldimethylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexadecyldimethylamine is similar to other long-chain alkylamines such as:
- Dodecyldimethylamine
- Tetradecyldimethylamine
- Octadecyldimethylamine
Compared to these compounds, this compound has a longer alkyl chain, which can influence its solubility, reactivity, and applications. Its unique properties make it particularly useful in the synthesis of specific quaternary ammonium compounds and surfactants .
Properties
IUPAC Name |
N,N-dimethylhexadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLUVTZJQOJKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
Record name | DIMETHYL HEXADECANAMINE | |
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DSSTOX Substance ID |
DTXSID9026924, DTXSID801022423 | |
Record name | N,N-Dimethyl-1-hexadecanamine | |
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Record name | Amines, C16-18-alkyldimethyl | |
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Molecular Weight |
269.5 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | DIMETHYL HEXADECANAMINE | |
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Record name | 1-Hexadecanamine, N,N-dimethyl- | |
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CAS No. |
112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |
Record name | DIMETHYL HEXADECANAMINE | |
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Retrosynthesis Analysis
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